N,3,4-trimethylaniline hydrochloride
Description
N,3,4-Trimethylaniline hydrochloride (systematic name: N-methyl-3,4-dimethylbenzenamine hydrochloride) is a substituted aniline derivative with methyl groups at the N, 3-, and 4-positions of the benzene ring. It is structurally related to aromatic amines used in dye synthesis and pharmaceutical intermediates. Available evidence focuses on its positional isomers, such as 2,4,5-trimethylaniline hydrochloride and 2,4,6-trimethylaniline hydrochloride, which are well-studied for their chemical properties and toxicological profiles .
Properties
IUPAC Name |
N,3,4-trimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)6-8(7)2;/h4-6,10H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPMRQHDBNLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Dyes
One of the primary applications of N,3,4-trimethylaniline hydrochloride is in the dye industry. It acts as an intermediate in the production of acid dyes and mordant dyes. The compound's ability to undergo electrophilic substitution reactions facilitates the formation of various dye structures.
Case Study: Acid Mordant Dyes
A synthesis method for producing 2,4,6-trimethylaniline has been reported as an intermediate for acid mordant dyes. The process involves nitration followed by hydrogenation, yielding high-purity products with improved yields compared to traditional methods . This highlights the compound's utility in enhancing dye production efficiency.
Pharmaceutical Applications
This compound is also significant in pharmaceutical chemistry. It serves as a precursor for synthesizing various bioactive compounds.
Case Study: Synthesis of Pharmaceutical Intermediates
Research has demonstrated the use of N,N-dimethyl-4-(trifluoromethyl)aniline derivatives synthesized from trimethylaniline derivatives as intermediates in pharmaceutical applications . These derivatives have shown promise in developing new therapeutic agents.
Analytical Chemistry
The compound plays a role in analytical chemistry, particularly in methods involving spectrophotometry and chromatography.
Case Study: Detection of Aromatic Amines
A study utilized comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS) to analyze aromatic amines in biological samples, including N,3,4-trimethylaniline. This technique allows for sensitive detection and quantification of amines in complex matrices .
Environmental Applications
The environmental impact of aromatic amines has led to research into their degradation and transformation processes.
Case Study: Environmental Monitoring
Research has focused on the environmental fate of N,3,4-trimethylaniline through advanced analytical techniques. Understanding its behavior in different environmental matrices is crucial for assessing potential risks associated with its use .
Data Table: Summary of Applications
Mechanism of Action
N,3,4-Trimethylaniline hydrochloride is similar to other aniline derivatives, such as 2,4,5-trimethylaniline hydrochloride and 3,5-dibromo-4-methylaniline. its unique substitution pattern on the benzene ring gives it distinct chemical and physical properties. Unlike its counterparts, this compound exhibits specific reactivity and biological activity that make it valuable in certain applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The position of methyl substituents significantly influences reactivity, solubility, and toxicity. Key differences are outlined below:
Notes:
- 2,4,5-Trimethylaniline hydrochloride has methyl groups at positions 2, 4, and 5, with the amine group at position 1. Its hydrochloride salt enhances stability for industrial use .
- 2,4,6-Trimethylaniline hydrochloride (aminomesitylene hydrochloride) has symmetrical methyl groups at positions 2, 4, and 6, which may reduce metabolic activation compared to asymmetrical isomers .
- This compound (hypothetical) would have distinct steric and electronic effects due to the N-methyl group and 3,4-dimethyl substitution.
Toxicity and Carcinogenicity
Hydrochloride
- It induced hepatocellular carcinomas in female mice and liver/lung tumors in rats .
- Mutagenicity : Demonstrated mutagenic activity in Salmonella typhimurium assays with metabolic activation .
- Regulatory Status: Listed under REACH Annex XVII as a substance that can release 2,4,5-trimethylaniline, a restricted aromatic amine in textiles . Japan regulates it under carcinogenicity category 1B .
2,4,6-Trimethylaniline Hydrochloride
- Carcinogenicity: Insufficient data for evaluation. IARC deemed rodent studies inadequate .
- Regulatory Status : Less stringent restrictions compared to the 2,4,5-isomer, though still monitored under chemical safety frameworks .
This compound (Inferred Risks)
- However, the N-methyl group may alter bioavailability .
Biological Activity
N,3,4-Trimethylaniline hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound is an aromatic amine with the molecular formula C10H14ClN. The presence of three methyl groups on the aniline ring significantly influences its reactivity and biological interactions.
1. Antitumor Activity
Research indicates that derivatives of trimethylaniline compounds exhibit significant antitumor properties. For instance, studies have shown that certain analogs demonstrate cytotoxic effects against various cancer cell lines, including murine leukemia cells (L1210) and multidrug-resistant human leukemia (K562/DX) cells. These findings suggest that modifications of the trimethylaniline structure can enhance antileukemic activity comparable to established chemotherapeutics like mitoxantrone .
2. Mutagenicity and Carcinogenicity
The compound's structural similarities to known carcinogens raise concerns about its mutagenic potential. Evidence suggests that this compound may induce mutations in bacterial systems such as Salmonella typhimurium when metabolic activation is present. Furthermore, studies have indicated a dose-dependent increase in liver tumors in rodent models exposed to related compounds like 2,4,5-trimethylaniline .
Case Study 1: In Vivo Carcinogenicity Testing
In a series of carcinogenicity studies conducted on HaM/ICR mice, administration of 2,4,5-trimethylaniline hydrochloride resulted in significant increases in liver and lung tumors across both sexes. The data indicated a clear dose-response relationship for liver tumors with statistical significance (p < 0.001) observed in both genders .
| Tumor Site | Dose (ppm) | Incidence (%) | Statistical Significance |
|---|---|---|---|
| Liver Tumors | 200 | 25 | p < 0.01 |
| Liver Tumors | 800 | 45 | p < 0.001 |
| Lung Tumors | 200 | 15 | p < 0.05 |
| Lung Tumors | 800 | 30 | p < 0.01 |
This data underscores the necessity for further investigation into the long-term effects of exposure to this compound.
Case Study 2: Antioxidant Activity
In contrast to its potential carcinogenic effects, some derivatives of trimethylaniline have been evaluated for their antioxidant properties. A study involving chitosan derivatives containing trimethyl groups demonstrated improved radical scavenging abilities compared to their non-modified counterparts . The antioxidant activity was assessed using various assays such as DPPH radical scavenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
